Phenacetin

Description

Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine.

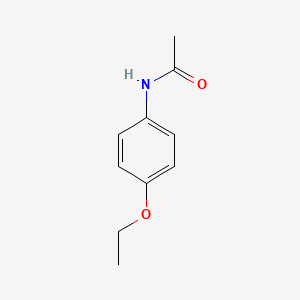

Phenacetin is a member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a 4-ethoxyphenyl group. It has a role as a non-narcotic analgesic, a peripheral nervous system drug and a cyclooxygenase 3 inhibitor. It is a member of acetamides and an aromatic ether. It is functionally related to a N-phenylacetamide, a 4-ethoxyaniline and a paracetamol.

Phenacetin was withdrawn from the Canadian market in June 1973 due to concerns regarding nephropathy (damage to or disease of the kidney).

Phenacetin is a synthetic, white crystalline solid that is slightly soluble in water and benzene, soluble in acetone and very soluble in pyrimidine. It is used in research as the preferred marker for detecting CYP1A2-based inhibition potential in vitro. Human ingestion of phenacetin can result in a bluish discoloration of the skin due to a lack of oxygen in the blood (cyanosis), dizziness and respiratory depression. It is reasonably anticipated to be a human carcinogen. (NCI05)

PHENACETIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pain and fever. It was withdrawn in at least one region.

A phenylacetamide that was formerly used in ANALGESICS but nephropathy and METHEMOGLOBINEMIA led to its withdrawal from the market. (From Smith and Reynard, Textbook of Pharmacology,1991, p431)

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSUEIXXCENMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021116 | |

| Record name | Phenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C | |

| Record name | SID50086861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.29X10-7 mm Hg at 25 °C | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER | |

CAS No. |

62-44-2, 40674-52-0 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)-, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40674-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacetin [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenacetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER0CTH01H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273 to 280 °F (NTP, 1992), 134-135 °C | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Phenacetin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical discovery and key synthesis methodologies for phenacetin (N-(4-ethoxyphenyl)acetamide). It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.

Discovery and Historical Context

Phenacetin was a significant compound in the history of medicinal chemistry, emerging as one of the first synthetic analgesics and antipyretics that was not derived from opium.[1][2] Its development in the late 19th century marked a pivotal moment in the transition from natural remedies to synthetic pharmaceuticals.

The journey to phenacetin began with a related aniline derivative, acetanilide. In 1886, acetanilide was accidentally discovered to possess potent antipyretic (fever-reducing) properties and was quickly marketed as Antifebrine.[3] However, its use was associated with significant side effects, most notably cyanosis, due to the reduced oxygen-carrying capacity of hemoglobin.[3]

This created a demand for a safer alternative. In 1887, the German company Bayer introduced phenacetin, which demonstrated similar analgesic and antipyretic effects but with a better safety profile at the time.[3] The initial synthesis of a related compound, paracetamol (acetaminophen), was reported by Harmon Northrop Morse in 1878.[4][5] However, it was phenacetin that was commercialized and gained widespread use.[6] For many decades, phenacetin was a common ingredient in over-the-counter remedies, often combined with aspirin and caffeine in "APC" tablets.[4]

The understanding of phenacetin's mechanism of action evolved over time. It was discovered that phenacetin is metabolized in the human body to paracetamol, which is the primary active metabolite responsible for its analgesic effects.[7] This finding was crucial in the eventual "rediscovery" and popularization of paracetamol as a drug in its own right.[7]

Despite its long history of use, concerns over phenacetin's long-term safety grew. By the mid-20th century, evidence began to link chronic use of phenacetin to serious adverse effects, including kidney damage (analgesic nephropathy) and an increased risk of certain cancers.[1] Consequently, regulatory agencies took action, and in 1983, the U.S. Food and Drug Administration (FDA) ordered the withdrawal of all drugs containing phenacetin from the market.[2][4]

Chemical Synthesis of Phenacetin

Phenacetin can be synthesized through several routes. The most common and historically significant methods are the Williamson ether synthesis starting from paracetamol and the amide synthesis starting from p-phenetidine.

Williamson Ether Synthesis

The Williamson ether synthesis, first developed by Alexander Williamson in 1850, is a robust method for forming ethers from an alkoxide and a primary alkyl halide.[8] In the context of phenacetin synthesis, the hydroxyl group of paracetamol (acetaminophen) is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

The overall reaction is as follows:

-

Step 1: Acetylation of p-Aminophenol (Synthesis of Paracetamol)

-

p-Aminophenol is acetylated using acetic anhydride to form N-acetyl-p-aminophenol (paracetamol).[7]

-

-

Step 2: Etherification of Paracetamol

-

The paracetamol is then treated with a base to form the phenoxide, followed by reaction with an ethyl halide to yield phenacetin.[7]

-

Caption: Logical workflow for the Williamson ether synthesis of phenacetin.

This protocol is a composite of common laboratory procedures.[8][9][10]

Materials and Reagents:

-

Paracetamol (Acetaminophen)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (Iodoethane) or Bromoethane

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

5% Sodium Hydroxide (NaOH) solution

-

tert-Butyl methyl ether (TBME) or Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)

-

Water

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Vacuum filtration apparatus (Büchner funnel)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add paracetamol, finely powdered anhydrous potassium carbonate, and 2-butanone.[8][9]

-

Add ethyl iodide to the mixture.[9]

-

Add a magnetic stir bar, attach a reflux condenser, and ensure cooling water is flowing.

-

Reflux: Heat the mixture to reflux with constant stirring. Maintain reflux for approximately 1 hour.[8][9] The timing should begin once the solution is actively boiling.

-

Work-up and Extraction:

-

After the reflux period, cool the reaction mixture to room temperature.[10]

-

Filter the mixture to remove the solid potassium carbonate.[10]

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic phase with 5% aqueous NaOH solution to remove any unreacted paracetamol.[9][10]

-

Separate the layers and wash the organic layer with brine.[9]

-

-

Drying and Solvent Removal:

-

Purification:

-

Isolation and Characterization:

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals completely and record the final mass and melting point.

-

The following table summarizes typical quantities and conditions used in laboratory-scale synthesis.

| Parameter | Value (Example 1)[9] | Value (Example 2)[8] | Value (Example 3)[10] |

| Reagents | |||

| Paracetamol | 500 mg (3.31 mmol) | 220 mg (1.45 mmol) | 1.5 g (9.92 mmol) |

| Potassium Carbonate (K₂CO₃) | 665 mg (4.81 mmol) | 280 mg (2.03 mmol) | 2.5 g (18.1 mmol) |

| Ethyl Iodide (C₂H₅I) | 0.64 mL (8.0 mmol) | 0.28 mL (3.5 mmol) | 12 mmol |

| 2-Butanone (Solvent) | 7 mL | 3.0 mL | 15 mL |

| Reaction Conditions | |||

| Reaction Time | 1 hour | 1 hour | 1 hour |

| Reaction Temperature | Reflux (~80 °C) | Reflux (~80 °C) | Reflux (~80 °C) |

| Product | |||

| Theoretical Yield | ~593 mg | ~260 mg | ~1.78 g |

| Melting Point (Literature) | 134-136 °C | 134-136 °C | 134-136 °C |

Amide Synthesis from p-Phenetidine

An alternative route to phenacetin involves the formation of the amide bond as the final step. This is achieved by acetylating p-phenetidine (p-ethoxyaniline) with acetic anhydride.

Caption: Reaction diagram for the amide synthesis of phenacetin.

This protocol is based on established laboratory methods.[11]

Materials and Reagents:

-

p-Phenetidine (p-ethoxyaniline)

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Acetate (CH₃COONa) solution

-

Activated Carbon

-

Water

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Pipette filtration setup

-

Ice-water bath

-

Vacuum filtration apparatus (Büchner funnel)

Procedure:

-

Amine Dissolution: In an Erlenmeyer flask, dissolve p-phenetidine in water with a few drops of concentrated HCl. The acid protonates the amine, forming a soluble salt.

-

Decolorization: Add a small amount of activated carbon to the solution, swirl, and heat gently for a few minutes to remove colored impurities.

-

Filtration: Remove the activated carbon by hot filtration, collecting the clear filtrate in a clean flask.

-

Acetylation:

-

Warm the filtrate and add acetic anhydride while swirling.

-

Immediately add a solution of sodium acetate. The sodium acetate acts as a buffer to neutralize the HCl and catalyze the reaction.

-

-

Crystallization: Swirl the mixture vigorously. The phenacetin will begin to precipitate. Cool the flask in an ice-water bath to maximize crystal formation.

-

Isolation: Collect the crude phenacetin crystals by vacuum filtration, washing with cold water.

-

Purification: The product can be further purified by recrystallization if necessary.

| Parameter | Value (Example)[11] |

| Reagents | |

| p-Phenetidine | 0.20 g (1.46 mmol) |

| Water | 3.50 mL |

| Conc. HCl | ~4 drops |

| Acetic Anhydride | 0.20 mL (2.20 mmol) |

| Product | |

| Theoretical Yield | ~261 mg |

| Melting Point (Literature) | 134-136 °C |

Conclusion

The history of phenacetin's discovery, widespread use, and eventual withdrawal provides valuable lessons in drug development, particularly concerning long-term safety and the importance of understanding metabolic pathways. The synthesis of phenacetin remains a classic and instructive example in organic chemistry education, demonstrating fundamental reactions such as the Williamson ether synthesis and nucleophilic acyl substitution. The detailed protocols and data presented in this guide offer a technical foundation for researchers interested in the historical context and practical synthesis of this noteworthy pharmaceutical compound.

References

- 1. Phenacetin: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 2. Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs [cfsre.org]

- 3. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 4. Phenacetin - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. books.rsc.org [books.rsc.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. websites.nku.edu [websites.nku.edu]

- 11. Phenacetin | 62-44-2 [chemicalbook.com]

The Analgesic Enigma of Phenacetin: A Deep Dive into its Core Mechanisms

For Immediate Release

Elberfeld, Germany (Retroactively) – Phenacetin, a once-popular analgesic and antipyretic, presents a fascinating case study in drug metabolism and multimodal mechanisms of action. While its use has been largely discontinued due to safety concerns, a thorough understanding of its analgesic properties remains highly relevant for researchers, scientists, and drug development professionals. This technical guide elucidates the intricate pathways through which phenacetin exerts its pain-relieving effects, focusing on the pivotal role of its metabolites.

Phenacetin's analgesic activity is not primarily a direct effect of the parent compound itself, but rather the result of its extensive in vivo biotransformation.[1][2][3][4][5] The majority of its therapeutic action is mediated by its principal active metabolite, paracetamol (acetaminophen), with contributions and toxicological considerations arising from other metabolic byproducts.[1][2][3][4][5]

Metabolic Conversion: The Genesis of Analgesia and Toxicity

Upon oral administration, phenacetin undergoes significant first-pass metabolism in the liver.[6] The two primary metabolic pathways are O-deethylation to form paracetamol, the main contributor to analgesia, and N-deacetylation to produce p-phenetidine, a metabolite linked to the drug's toxic profile, including nephrotoxicity and methemoglobinemia.[1][5][7][8] A minor fraction of the paracetamol formed can be further metabolized to the reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI), particularly in cases of overdose.[5][9]

The Multifaceted Analgesic Mechanism of Paracetamol

The analgesic action of paracetamol, and by extension phenacetin, is complex and not fully elucidated, involving central and peripheral mechanisms. The leading hypotheses are:

Modulation of the Cyclooxygenase (COX) Pathway

Paracetamol is a weak inhibitor of both COX-1 and COX-2 enzymes in peripheral tissues, which distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][10] Its primary action is believed to be the inhibition of a specific splice variant of COX-1, often referred to as COX-3, which is predominantly expressed in the central nervous system.[11] However, the clinical relevance of COX-3 inhibition is still debated.[10][12]

An alternative and compelling theory suggests that paracetamol's COX-inhibitory activity is dependent on the cellular peroxide tone. In environments with low levels of peroxides, such as the central nervous system, paracetamol can effectively reduce the peroxidase (POX) site of the COX enzyme, thereby inhibiting its activity.[13] In inflammatory sites with high peroxide levels, this inhibitory effect is diminished, explaining paracetamol's weak anti-inflammatory properties.[13]

The metabolite p-phenetidine has been shown to be a more potent inhibitor of COX-2 than phenacetin or paracetamol, and at higher concentrations, it can also reduce COX-2 expression.[7][14] This potent inhibition of prostaglandin synthesis in the kidney by p-phenetidine may contribute to the renal papillary necrosis associated with chronic phenacetin use.[7][14]

Engagement of the Endocannabinoid System

A significant portion of paracetamol's analgesic effect is now attributed to its interaction with the endocannabinoid system.[6] In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[9][13]

AM404 is a multifaceted molecule that acts as:

-

A weak agonist of cannabinoid receptors CB1 and CB2.[9]

-

An inhibitor of the anandamide transporter, leading to increased levels of the endogenous cannabinoid anandamide.[9]

-

A potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel.[9]

This indirect activation of the endocannabinoid system is believed to play a crucial role in the central analgesic effects of paracetamol.[15][16]

Activation of Descending Serotonergic Pathways

There is substantial evidence that the analgesic effects of paracetamol are mediated by the activation of descending serotonergic (5-HT) pathways from the brainstem to the spinal cord.[10][12][13] This descending inhibition modulates nociceptive signaling at the spinal level. The precise mechanism by which paracetamol activates these pathways is not fully understood but may be linked to its effects on the endocannabinoid system, as there is significant crosstalk between the two systems.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and analgesic activity of phenacetin and its metabolites.

Table 1: Pharmacokinetic Parameters

| Parameter | Phenacetin | Paracetamol (from Phenacetin) |

| Systemic Bioavailability | Low (significant first-pass effect)[6] | ~75%[13][17] |

| Plasma Half-life | 37 - 74 minutes[6] | 1.5 - 2.5 hours[13][17] |

| Volume of Distribution | 1.0 - 2.1 L/kg[6] | N/A |

| Primary Route of Elimination | Hepatic metabolism[13][17] | Renal excretion of conjugates (55% glucuronide, 30% sulfate)[13][17] |

Table 2: Analgesic and COX-Inhibitory Activity

| Compound | Assay | Result |

| Phenacetin | Trypsin Hyperalgesic Assay (oral) | ED50: 114 ± 36.2 mg/kg[18] |

| Kaolin Hyperalgesic Assay (oral) | ED50: 107 ± 11.5 mg/kg[18] | |

| Formalin Test (50 mg/kg) | Attenuated pain response[19] | |

| Paracetamol | Formalin Test (50 mg/kg) | Attenuated pain response[19] |

| p-Phenetidine | COX-1 Inhibition (in vitro) | Less potent than indomethacin[14] |

| COX-2 Inhibition (in vitro) | More potent than indomethacin, with preference for COX-2[14] |

Experimental Protocols

Acetic Acid-Induced Writhing Test

This is a common method for evaluating peripheral analgesic activity.

Methodology:

-

Rodents (typically mice) are divided into control and test groups.[1][20]

-

The test compound (e.g., phenacetin) or vehicle is administered, usually orally or intraperitoneally.[1][20]

-

After a set absorption time (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[1][3][20]

-

The number of writhes is counted for a defined period (e.g., 10-20 minutes).[1][20]

-

A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.[1][20]

Hot Plate Test

This method is used to assess centrally mediated analgesia.

Methodology:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[7][21]

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.[9][10]

-

The test compound or vehicle is administered.

-

At specific time points after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.[9][10]

-

An increase in the response latency indicates analgesia. A cut-off time is employed to prevent tissue damage.[7][10]

Radiant Heat Tail-Flick Test

This is another common test for centrally acting analgesics that measures a spinal reflex.

Methodology:

-

The rodent is gently restrained with its tail exposed.[22][23]

-

A focused beam of radiant heat is applied to a specific portion of the tail.[22][23]

-

The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.[22][24]

-

Baseline latencies are measured before drug administration.

-

The test is repeated at intervals after administration of the test compound or vehicle.[10]

-

An increase in tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent injury.[10][22]

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Methodology:

-

Purified COX-1 or COX-2 enzyme is incubated with a buffer containing necessary co-factors (e.g., hematin, epinephrine).[25]

-

The test compound (e.g., phenacetin, p-phenetidine) at various concentrations is added and pre-incubated with the enzyme.[25]

-

The enzymatic reaction is initiated by adding arachidonic acid as the substrate.[25]

-

The production of a specific prostaglandin, such as PGE2, is measured over time using methods like ELISA or LC-MS/MS.[25][26]

-

The concentration of the test compound that inhibits enzyme activity by 50% (IC50) is calculated.[25]

Conclusion

The analgesic mechanism of phenacetin is a classic example of a prodrug whose therapeutic and toxic effects are mediated by its metabolites. The primary analgesic activity stems from its conversion to paracetamol, which exerts its effects through a combination of central COX inhibition, modulation of the endocannabinoid system via its metabolite AM404, and activation of descending serotonergic pathways. Concurrently, the metabolite p-phenetidine contributes to the drug's toxicity and may also possess COX-inhibitory properties. A comprehensive understanding of these intricate pathways is crucial for the rational design of novel analgesics with improved efficacy and safety profiles.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. saspublishers.com [saspublishers.com]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. On the pharmacokinetics of phenacetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 11. sid.ir [sid.ir]

- 12. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 14. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A systematic review on descending serotonergic projections and modulation of spinal nociception in chronic neuropathic pain and after spinal cord stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics and metabolism of paracetamol and phenacetin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenacetin, acetaminophen and dipyrone: analgesic and rewarding effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 22. ugobasile.com [ugobasile.com]

- 23. diacomp.org [diacomp.org]

- 24. maze.conductscience.com [maze.conductscience.com]

- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of in-vitro COX activity [bio-protocol.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Phenacetin Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenacetin (N-(4-ethoxyphenyl)acetamide), a once widely used analgesic and antipyretic. Although its use in human medicine has been discontinued in many countries due to its adverse effects, phenacetin remains a compound of interest in research, particularly as a reference standard and in toxicological studies. This document consolidates key data on its crystalline structure, solubility, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support laboratory research.

Introduction

Phenacetin was first introduced into medical use in 1887 as a non-opioid analgesic and fever-reducing agent. It is a white, crystalline solid that is sparingly soluble in water but more soluble in organic solvents. Chemically, it is an acetamide derivative of p-ethoxyaniline.[1] While effective, its metabolism to reactive intermediates has been linked to nephrotoxicity and other adverse effects, leading to its withdrawal from the market in many regions.[2][3] This guide serves as a technical resource, providing detailed information on the fundamental properties of phenacetin crystals.

Physical Properties

Phenacetin exists as odorless, white, glistening crystalline scales or a fine white crystalline powder with a slightly bitter taste.[4][5] It is stable in air.[1][]

Tabulated Physical Data

The following tables summarize the key physical properties of phenacetin crystals.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [7] |

| Molecular Weight | 179.22 g/mol | [1][7] |

| Melting Point | 133-136 °C | [5][7] |

| Boiling Point | 132 °C at 4 mmHg | [5][7] |

| Density (predicted) | 1.125 g/cm³ | [] |

| Refractive Index | 1.5710 | [5][7] |

| pKa | 2.2 (H₂O, uncertain); 3.5 (aqueous acetone, uncertain) | [5][7] |

| LogP (Octanol/Water Partition Coefficient) | 1.58 | [5][8] |

| Water Solubility | 0.076 g/100 mL | [5][7] |

Solubility

Phenacetin's solubility is a critical parameter in its formulation and biological absorption. While poorly soluble in water, it dissolves more readily in organic solvents, particularly at elevated temperatures.[9]

| Solvent | Solubility | Reference(s) |

| Cold Water | 1 g in 1310 mL | [10][11] |

| Boiling Water | 1 g in 82 mL | [10][11] |

| Cold Ethanol | 1 g in 15 mL | [10][11] |

| Boiling Ethanol | 1 g in 2.8 mL | [10][11] |

| Chloroform | 1 g in 14 mL; Slightly soluble | [][10][11] |

| Diethyl Ether | 1 g in 90 mL | [10][11] |

| Glycerol | Soluble | [5][10] |

| Acetone | Soluble | [5][10] |

| Methanol | Slightly soluble | [] |

| Benzene | Slightly soluble | [5][10] |

Chemical Properties

Phenacetin is a member of the acetamide class of compounds and is an aromatic ether.[5] It is incompatible with strong oxidizing agents and strong acids.[5][8]

Spectroscopic Data

The ¹H NMR spectrum of phenacetin is characterized by distinct signals corresponding to its ethoxy, phenyl, acetamide, and acetyl functional groups.[12] The spectrum is typically recorded in deuterated chloroform (CDCl₃).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~8.0 | Broad Singlet | 1H | NH (Amide) | [13] |

| ~7.3 | Doublet | 2H | Ar-H (ortho to NHCOCH₃) | |

| ~6.8 | Doublet | 2H | Ar-H (ortho to OCH₂CH₃) | |

| ~4.0 | Quartet | 2H | OCH₂CH₃ | |

| ~2.1 | Singlet | 3H | COCH₃ | |

| ~1.4 | Triplet | 3H | OCH₂CH₃ |

The infrared (IR) spectrum of phenacetin shows characteristic absorption bands for its functional groups. The spectrum can be obtained for crystalline powder or solutions.[14][15]

| Wavenumber (cm⁻¹) | Functional Group | Reference(s) |

| ~3325 | N-H Stretch | |

| ~1660 | C=O Stretch (Amide I) | [14] |

| ~1564 | N-H Bend | [15] |

| ~1508 | C-H Asymmetric Stretch (Aromatic) | [15] |

| ~1240 | C-O Stretch (Aromatic Ether) | [14] |

Phenacetin exhibits maximum absorbance in the ultraviolet region.

| Solvent | λmax (nm) | Reference(s) |

| Ethanol | 250 | [4][16] |

| Chloroform & Isooctane | 285 | [4] |

Experimental Protocols

Synthesis of Phenacetin via Williamson Ether Synthesis

This protocol describes the synthesis of phenacetin from acetaminophen.[17][18]

Materials:

-

Acetaminophen

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide or Bromoethane

-

2-Butanone (Methyl Ethyl Ketone)

-

tert-Butyl methyl ether (TBME)

-

5% Sodium Hydroxide (NaOH) solution

-

Brine

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a round-bottom flask, add acetaminophen, anhydrous potassium carbonate, and 2-butanone.

-

Add ethyl iodide to the mixture.

-

Heat the reaction mixture at reflux for 1 hour.

-

After cooling, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with TBME.

-

Wash the combined organic layers with 5% NaOH solution to remove any unreacted acetaminophen.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Filter or decant the drying agent and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude phenacetin from hot water to yield purified crystals.

Characterization by Melting Point Determination

Procedure:

-

Place a small amount of the dried, recrystallized phenacetin into a capillary tube.

-

Use a melting point apparatus to determine the melting point range of the crystals.

-

Compare the observed melting point with the literature value (133-136 °C) to assess purity.

Visualizations

Synthesis of Phenacetin

Caption: Williamson Ether Synthesis of Phenacetin.

Metabolic Pathway of Phenacetin

Caption: Metabolic Pathway of Phenacetin.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of phenacetin crystals. The tabulated data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While no longer in widespread clinical use, a thorough understanding of phenacetin's properties remains essential for its use as a reference compound and for ongoing toxicological and metabolic research.

References

- 1. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Phenacetin_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Phenacetin | 62-44-2 [chemicalbook.com]

- 7. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Phenacetin CAS#: 62-44-2 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. thinksrs.com [thinksrs.com]

- 11. Phenacetin [drugfuture.com]

- 12. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Solved Below are the NMR and IR spectra of phenacetin. I. | Chegg.com [chegg.com]

- 14. IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. studylib.net [studylib.net]

Technical Guide: The Metabolic Conversion of Phenacetin to Paracetamol (Acetaminophen)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenacetin, a once-common analgesic and antipyretic, serves as a classic prodrug, exerting its therapeutic effects primarily through its major active metabolite, paracetamol (acetaminophen). The metabolic conversion is a critical process governed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly CYP1A2. Understanding this biotransformation is fundamental for toxicology, drug-drug interaction studies, and the development of safer pharmaceuticals. This guide provides a detailed technical overview of the core metabolic pathway, quantitative kinetic data, comprehensive experimental protocols, and visual representations of the biochemical and experimental workflows.

Core Metabolic Pathway: Phenacetin O-Deethylation

The principal metabolic route for phenacetin is O-deethylation, which cleaves the ethyl group from the ether linkage to form paracetamol and acetaldehyde.[1] This reaction is a Phase I oxidative process primarily catalyzed by hepatic microsomal enzymes.

Key Enzymes Involved:

-

Cytochrome P450 1A2 (CYP1A2): This is the primary enzyme responsible for the O-deethylation of phenacetin in humans.[2][3][4] Its high affinity and catalytic efficiency make phenacetin a recommended probe substrate for assessing CYP1A2 activity.[3]

-

Cytochrome P450 1A1 (CYP1A1): While capable of metabolizing phenacetin, CYP1A1 exhibits significantly lower catalytic efficiency compared to CYP1A2.[5]

-

Other CYP Isoforms: Other enzymes, including CYP2A13, CYP2E1, and CYP3A4, have also been shown to contribute to phenacetin metabolism, particularly at higher substrate concentrations or in the absence of CYP1A2 activity.[6][7][8]

Phenacetin can also undergo other metabolic transformations, including N-hydroxylation and deacetylation, which can lead to the formation of reactive, toxic metabolites.[9][10] The primary O-deethylation pathway is generally considered a detoxification step, as it leads to the formation of the therapeutically active and less toxic paracetamol. However, paracetamol itself can be further metabolized to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), especially at high doses.[11][12]

Quantitative Data on Phenacetin Metabolism

The kinetics of phenacetin O-deethylation vary significantly across different CYP isoforms and species. This quantitative data is crucial for predicting metabolic rates and potential drug interactions.

Table 1: Kinetic Parameters of Human CYP450 Isoforms for Phenacetin O-Deethylation

| Enzyme | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|---|---|

| CYP1A2 | ~8-fold lower than CYP1A1 | ~2.5-fold higher than CYP1A1 | ~18-fold higher than CYP1A1 | [5] |

| CYP2A13 | 10.7 | 3.8 | 0.355 | [6] |

| CYP2A6 (mutant) | 10.3 | 2.9 | 0.282 | [6] |

| Human Liver Microsomes (Low Km) | 68 | N/A | N/A | [2] |

| Human Liver Microsomes (High Km) | 7691 | N/A | N/A |[2] |

Table 2: Kinetic Parameters of Phenacetin O-Deethylation in Animal Liver Microsomes

| Species | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|

| Rat | 54 | 0.0015 | [3] |

| Mouse | 74 | 0.005 |[3] |

Table 3: Pharmacokinetic Parameters of Phenacetin in Humans (250 mg IV dose)

| Parameter | Value Range | Reference |

|---|---|---|

| Elimination Half-Life (t½) | 37 - 74 minutes | [13] |

| Volume of Distribution (Vd) | 1.0 - 2.1 L/kg |[13] |

Experimental Protocols

Studying the metabolism of phenacetin typically involves in vitro assays with liver microsomes or recombinant enzymes, followed by analytical quantification of the parent drug and its metabolite.

Protocol 1: In Vitro Phenacetin O-Deethylation Assay using Human Liver Microsomes

This protocol is adapted from established methods for assessing CYP1A2 activity.[5][14]

1. Reagents and Materials:

-

Human Liver Microsomes (HLM)

-

Phenacetin stock solution (e.g., in DMSO or ethanol)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+) or NADPH stock solution

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN) with internal standard (e.g., deuterated paracetamol)

-

96-well incubation plates, centrifuge

2. Incubation Procedure:

-

Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Add HLM to the master mix to a final protein concentration of 0.1-0.5 mg/mL. Pre-warm the mixture at 37°C for 5 minutes.

-

Add phenacetin to the wells to achieve the desired final concentrations (e.g., 40 µM, near the Km value).

-

Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes). The reaction should be within the linear range for metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

3. Sample Processing:

-

Seal the plate and vortex thoroughly.

-

Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis by HPLC or LC-MS/MS.

Protocol 2: Quantification of Paracetamol by HPLC

This protocol outlines a general method for the chromatographic separation and quantification of paracetamol.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of water (with 0.1% formic acid) and acetonitrile. An isocratic or gradient elution can be used. For example, an isocratic method could be 80:20 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV absorbance at ~245 nm.

3. Quantification:

-

Generate a standard curve by injecting known concentrations of paracetamol and the internal standard.

-

Plot the peak area ratio (paracetamol/internal standard) against the concentration of paracetamol.

-

Calculate the concentration of paracetamol in the experimental samples by interpolating their peak area ratios from the standard curve.

References

- 1. Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Species Related Differences in In Vitro Metabolism of Phenacetin, a Probe Substrate for CYP1A Enzyme, and Enzyme Kinetic Parameters of Phenacetin - Volume 3, No. 2, April 2014 - IJPMBS- International Journal of Pharma Medicine and Biological Sciences [ijpmbs.com]

- 4. Inhibitory effects of antiarrhythmic drugs on phenacetin O-deethylation catalysed by human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key residues controlling phenacetin metabolism by human cytochrome P450 2A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic insights into the bioactivation of phenacetin to reactive metabolites: A DFT study - Publications of the IAS Fellows [repository.ias.ac.in]

- 11. pharmaxchange.info [pharmaxchange.info]

- 12. Paracetamol - Wikipedia [en.wikipedia.org]

- 13. On the pharmacokinetics of phenacetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Bitter Pill: A Technical Review of Phenacetin's Market Withdrawal

An in-depth analysis of the historical, toxicological, and regulatory context surrounding the discontinuation of a once-common analgesic.

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical context surrounding the withdrawal of phenacetin from the pharmaceutical market. Aimed at researchers, scientists, and drug development professionals, this document delves into the key scientific evidence and regulatory actions that led to the cessation of its use. It details the toxicological findings, particularly nephrotoxicity and carcinogenicity, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction: The Rise and Fall of a Household Analgesic

Introduced in 1887, phenacetin was a widely used over-the-counter analgesic and antipyretic for nearly a century.[1][2][3] Often formulated in combination with aspirin and caffeine, it was a common remedy for pain and fever. However, mounting evidence of severe adverse effects, primarily kidney damage (analgesic nephropathy) and cancer, led to its gradual withdrawal from markets worldwide.[4][5] This document will explore the scientific journey that unmasked the dark side of this once-popular medication.

Regulatory Timeline of Phenacetin's Withdrawal

The prohibition of phenacetin was a global effort, with various countries taking action as the scientific evidence of its dangers became irrefutable. Canada was among the first to act, withdrawing phenacetin from the market in 1978.[1] The United Kingdom followed suit in 1980, and the United States Food and Drug Administration (FDA) ordered its removal in November 1983, citing its carcinogenic and kidney-damaging properties.[1][4][5] Other countries, including Australia (1977), Germany (1986), and Belgium (1987), also banned the substance.[1]

The Core of the Controversy: Nephrotoxicity and Carcinogenicity

The primary drivers for the withdrawal of phenacetin were its strong association with two severe and often fatal conditions: analgesic nephropathy and urothelial carcinoma.

Analgesic Nephropathy: A Unique Form of Kidney Damage

Analgesic nephropathy is a chronic kidney disease characterized by papillary necrosis and interstitial nephritis.[6][7] The long-term and excessive use of analgesic mixtures containing phenacetin was identified as the primary cause of this condition.

Numerous case-control studies established a strong link between phenacetin consumption and the risk of developing analgesic nephropathy. A landmark Australian study demonstrated a relative risk of 17 (95% CI, 8.5 to 34.7) for developing analgesic nephropathy in individuals who consumed large quantities of phenacetin-containing analgesics.[8]

| Study (Year) | Population | Key Finding |

| McCredie et al. (1988) | Australian bladder cancer patients | Lifetime use of 0.1 kg or more of phenacetin was associated with a significant 2-fold increased risk of bladder cancer.[1] |

| Piper et al. (1986) | US bladder cancer patients | Heavy, daily use of phenacetin-containing analgesics was associated with a non-significant increased risk of bladder cancer.[1] |

| McLaughlin et al. (1984) | US kidney cancer patients | Reported an increased risk of kidney cancer among regular users of phenacetin-containing preparations, though the findings were not statistically significant.[1] |

| Australian Study (McCredie et al., 1993) | Australian renal pelvis and ureter cancer patients | Showed a highly increased relative risk and a strong, statistically significant dose-response relationship between phenacetin consumption and cancers of the renal pelvis and ureter.[1] |

| Swiss Prospective Study (Dubach et al., 1991) | 623 healthy women using phenacetin-containing analgesics and 621 non-users | Over 20 years, phenacetin users had a relative risk of 16.1 for death from urologic or renal disease.[9] |

Carcinogenicity: A Clear and Present Danger

The International Agency for Research on Cancer (IARC) has classified phenacetin as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] The primary cancer associated with phenacetin use is urothelial carcinoma, particularly of the renal pelvis.[3][4]

Case-control studies have consistently demonstrated a positive association between the use of phenacetin-containing analgesics and cancers of the renal pelvis and bladder, with relative risks ranging from 2.4 to over 6.[10][11] A population-based case-control study in New South Wales, Australia, found that phenacetin/aspirin compound analgesics increased the risk of renal pelvic cancer by a factor of 12.2 (95% CI 6.8-22.2).[12]

Animal studies provided crucial supporting evidence. Long-term feeding of phenacetin to rats and mice induced both benign and malignant tumors of the urinary tract.[1][13]

| Study (Year) | Animal Model | Key Finding |

| Isaka et al. (1979) | Rats | Dietary administration of phenacetin caused benign and malignant tumors of the urinary tract and nasal cavity.[1][13] |

| Johansson (1981) | Male Rats | A mixture of phenacetin, phenazone, and caffeine caused liver cancer. Phenacetin alone or with phenazone slightly increased kidney tumors.[13][14] |

Mechanistic Insights into Phenacetin Toxicity

The toxicity of phenacetin is not due to the parent compound itself but rather to its metabolic products.

Metabolic Activation

Phenacetin is primarily metabolized in the liver. The major pathway involves O-deethylation to form paracetamol (acetaminophen), which is the clinically relevant analgesic.[4] However, a minor but critical pathway involves the deacetylation of phenacetin to the carcinogenic metabolite, p-phenetidine.[4] Furthermore, the paracetamol formed can be bioactivated by cyclooxygenases in the kidney to N-acetyl-p-benzoquinoneimine (NAPQI), a reactive metabolite that depletes cellular glutathione and leads to oxidative damage.[6]

Signaling Pathways to Toxicity

The reactive metabolites of phenacetin are thought to initiate a cascade of cellular events leading to nephrotoxicity and carcinogenesis. The depletion of glutathione by NAPQI leads to increased oxidative stress, lipid peroxidation, and damage to cellular macromolecules, including DNA. This can trigger apoptotic and necrotic cell death pathways in the renal papilla. The carcinogenic metabolite, p-phenetidine, is believed to act as a tumor initiator.

Key Experimental Protocols

The following summarizes the methodology of a pivotal animal study that provided strong evidence for the carcinogenicity of phenacetin.

Long-Term Feeding Study in Rats (Isaka et al., 1979)

-

Objective: To assess the carcinogenicity of phenacetin in Sprague-Dawley rats.

-

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats.

-

Dietary Administration: Two groups of 50 male and 50 female rats were fed diets containing either 2.5% or 1.25% phenacetin for 18 months. This was followed by a 6-month period on a basal diet.

-

Control Group: A control group of 65 male and 65 female rats received only the basal diet for 24 months.

-

Endpoint: Animals were monitored for tumor development. Surviving animals were sacrificed at 24 months, and all animals underwent histopathological examination of their organs.

-

-

Results: A high incidence of neoplasms was observed in the phenacetin-fed groups. In the 2.5% phenacetin group, 96.3% of males and 77.8% of females developed tumors. In the 1.25% group, the rates were 90.9% for males and 76.0% for females. The tumors were predominantly located in the nasal cavity and urinary tract.[15]

Conclusion

The withdrawal of phenacetin from the market serves as a critical case study in pharmacovigilance and the importance of post-market surveillance. The convergence of evidence from epidemiological studies, animal models, and mechanistic research unequivocally demonstrated the significant risks of nephrotoxicity and carcinogenicity associated with long-term phenacetin use. This body of work not only led to the removal of a harmful drug but also advanced our understanding of chemically-induced kidney disease and cancer. The lessons learned from the phenacetin story continue to inform modern drug development and regulatory practices, emphasizing the paramount importance of patient safety.

References

- 1. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Why is phenacetin banned?_Chemicalbook [chemicalbook.com]

- 3. Phenacetin | Research Starters | EBSCO Research [ebsco.com]

- 4. Phenacetin - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Analgesic nephropathy - Wikipedia [en.wikipedia.org]

- 7. biomedres.us [biomedres.us]

- 8. Common Analgesic Agents and Their Roles in Analgesic Nephropathy: A Commentary on the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jwatch.org [jwatch.org]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. PHENACETIN (Group 2A) and ANALGESIC MIXTURES CONTAINING PHENACETIN (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Different roles for phenacetin and paracetamol in cancer of the kidney and renal pelvis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. scispace.com [scispace.com]

The Dawn of Synthetic Fever Relief: An In-depth Technical Guide to the Early Research on Phenacetin's Antipyretic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, N-(4-ethoxyphenyl)acetamide, holds a significant place in the history of pharmacology as one of the first synthetic drugs to demonstrate potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Introduced in 1887 by the German company Bayer, it quickly became a widely used remedy for fever and pain, predating the advent of many modern pharmaceuticals.[1][2] This technical guide delves into the early research that established phenacetin's efficacy as a fever reducer, focusing on the foundational experiments, the quantitative data they produced, and the nascent understanding of its mechanism of action in the late 19th and early 20th centuries. For decades, it was a common component in over-the-counter remedies, often combined with aspirin and caffeine in "A.P.C." tablets, before its use was curtailed in the 1970s and 1980s due to concerns about nephrotoxicity and carcinogenicity with long-term use.[3][4]

The Pioneering Research of Hinsberg and Kast (1887)

Experimental Protocols

The experimental methodologies of the late 19th century lacked the sophisticated controls and statistical analyses of modern clinical trials. However, the core principles of observing physiological changes in response to a substance were central to these early investigations.

Preclinical Observations:

-

Animal Models: Early studies on new chemical entities typically involved administration to various animal species to observe for overt toxic effects and therapeutic potential. For antipyretic testing, fever would be artificially induced in animals, often through the injection of pyrogenic substances (e.g., bacterial cultures or toxins).

-

Dosage Administration: Phenacetin, a crystalline powder, would have been administered orally, likely as a suspension or mixed with food or water. Doses would have been varied to establish a therapeutic range and identify toxic levels.

-

Temperature Measurement: Rectal temperature measurements would have been taken at regular intervals before and after the administration of phenacetin to track its effect on the febrile state.

Early Clinical Observations: Following promising results in animal models, Hinsberg and Kast, along with other clinicians of the era, would have administered phenacetin to patients suffering from febrile illnesses such as typhoid fever, pneumonia, and influenza.

-

Patient Selection: Patients with high fevers from various infectious diseases were the primary subjects for these initial clinical evaluations.

-

Dosage and Administration: Phenacetin was typically administered as a powder, often in doses ranging from 0.5 to 1.0 grams, repeated several times a day as needed to control fever.[4]

-

Monitoring: Clinical observations focused on the reduction in body temperature, as well as any effects on pulse rate, respiration, and the patient's general well-being. Side effects, such as sweating or changes in urine color, were also noted.

Quantitative Data from Early Clinical Observations

While precise, large-scale clinical trial data with statistical analysis is a product of the 20th century, early publications on phenacetin's effects often included case reports with specific temperature readings. These reports consistently demonstrated a significant reduction in body temperature following the administration of phenacetin.

The following table summarizes the typical antipyretic effects of phenacetin as described in early clinical reports from the late 1880s and 1890s.

| Parameter | Observation |

| Dosage | 0.5 - 1.0 grams |

| Onset of Action | 30 - 60 minutes |

| Peak Effect | 2 - 4 hours |

| Duration of Action | 4 - 6 hours |

| Magnitude of Temperature Reduction | 1.5 - 3.0 °C |

| Commonly Reported Side Effects | Profuse sweating, occasional chills |

Mandatory Visualizations

Caption: Experimental workflow for early phenacetin antipyretic research.

Caption: 19th-century proposed mechanism for phenacetin's antipyretic action.

Early Understanding of the Mechanism of Action

In the late 19th century, the understanding of drug mechanisms was rudimentary. The concept of specific molecular targets and enzyme inhibition was not yet established. The prevailing hypothesis for the action of antipyretic drugs like phenacetin was that they acted on the central nervous system, specifically on the "heat-regulating centers" in the brain. It was believed that in a state of fever, these centers were "excited" or "disturbed," leading to an elevated body temperature.

Phenacetin was thought to have a "calming" or "depressant" effect on these thermoregulatory nerves, thereby allowing the body to dissipate heat more effectively, primarily through vasodilation and sweating. This central action was inferred from the observed physiological effects and the lack of any obvious peripheral mechanism.

It is important to note that the discovery of phenacetin's metabolism to paracetamol (acetaminophen), and the subsequent understanding of prostaglandin synthesis inhibition by paracetamol in the central nervous system, were developments that occurred much later in the mid-20th century.[6][7] The early researchers, therefore, were working with a more generalized and less molecularly-defined model of drug action.

Conclusion